molecular formula C9H13ClFN B6176383 5-fluoro-2-(propan-2-yl)aniline hydrochloride CAS No. 2624132-27-8

5-fluoro-2-(propan-2-yl)aniline hydrochloride

Cat. No.: B6176383
CAS No.: 2624132-27-8
M. Wt: 189.7
InChI Key:
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Description

5-fluoro-2-(propan-2-yl)aniline hydrochloride is a versatile chemical compound used in various scientific research domains. Its unique properties make it an excellent candidate for drug development, organic synthesis, and biochemical studies.

Preparation Methods

The synthesis of 5-fluoro-2-(propan-2-yl)aniline hydrochloride typically involves the reaction of 5-fluoro-2-(propan-2-yl)aniline with hydrochloric acid. This reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

5-fluoro-2-(propan-2-yl)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the fluorine atom is replaced by other nucleophiles.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents.

Scientific Research Applications

5-fluoro-2-(propan-2-yl)aniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: It is used in biochemical studies to investigate the interactions of fluorinated compounds with biological systems.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 5-fluoro-2-(propan-2-yl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can form strong hydrogen bonds and interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its effects .

Comparison with Similar Compounds

5-fluoro-2-(propan-2-yl)aniline hydrochloride can be compared with other similar compounds, such as:

    2-fluoro-5-(propan-2-yl)aniline hydrochloride: This compound has a similar structure but differs in the position of the fluorine atom.

    5-fluoro-2-(methyl)aniline hydrochloride: This compound has a methyl group instead of an isopropyl group.

    5-chloro-2-(propan-2-yl)aniline hydrochloride: This compound has a chlorine atom instead of a fluorine atom

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-fluoro-2-(propan-2-yl)aniline hydrochloride involves the reaction of 5-fluoro-2-nitroaniline with isopropylamine followed by reduction of the nitro group to an amino group and subsequent quaternization with hydrochloric acid.", "Starting Materials": [ "5-fluoro-2-nitroaniline", "isopropylamine", "sodium dithionite", "hydrochloric acid", "sodium hydroxide", "water", "ethyl acetate" ], "Reaction": [ "5-fluoro-2-nitroaniline is reacted with isopropylamine in ethanol at reflux temperature to form 5-fluoro-2-(propan-2-yl)nitroaniline.", "The nitro group of 5-fluoro-2-(propan-2-yl)nitroaniline is reduced to an amino group using sodium dithionite in water at room temperature.", "The resulting 5-fluoro-2-(propan-2-yl)aniline is quaternized with hydrochloric acid in ethanol at reflux temperature to form 5-fluoro-2-(propan-2-yl)aniline hydrochloride.", "The product is isolated by filtration and washed with water and ethyl acetate." ] }

CAS No.

2624132-27-8

Molecular Formula

C9H13ClFN

Molecular Weight

189.7

Purity

95

Origin of Product

United States

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